molecular formula C24H24Cl2O3 B8322750 Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- CAS No. 80843-93-2

Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)-

Cat. No.: B8322750
CAS No.: 80843-93-2
M. Wt: 431.3 g/mol
InChI Key: PVHMRBBXXWLIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- is a useful research compound. Its molecular formula is C24H24Cl2O3 and its molecular weight is 431.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80843-93-2

Molecular Formula

C24H24Cl2O3

Molecular Weight

431.3 g/mol

IUPAC Name

1,2-dichloro-4-[1-[[3-(4-methoxyphenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene

InChI

InChI=1S/C24H24Cl2O3/c1-24(2,18-7-12-22(25)23(26)14-18)16-28-15-17-5-4-6-21(13-17)29-20-10-8-19(27-3)9-11-20/h4-14H,15-16H2,1-3H3

InChI Key

PVHMRBBXXWLIMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.98 g of 2-(3,4-dichlorophenyl)-2-methylpropyl chloride, 9.67 g of 4-methoxyphenoxybenzyl alcohol, 3.9 g of 45% sodium hydroxide and 48 g of dimethylsulfoxide was heated and stirred at 140° C. for 3 hours, and 1.8 g of 45% sodium hydroxide was further added, and the reaction was kept at the same temperature for 4 hours, poured into water, and was extracted with benzene. The benzene extract was washed with water, dried over Na2SO4, and evaporated under reduced pressure and the obtained crude ether was purified by column chromatography on 250 g of silica gel (1:1 mixed solvent of toluene and n-hexane was used as eluent) to give 3.34 g of the desired ether (the yield was 78% of the theoretical yield based on consumed 2-(3,4-dichlorophenyl)-2-methylpropyl chloride).
Quantity
9.98 g
Type
reactant
Reaction Step One
Name
4-methoxyphenoxybenzyl alcohol
Quantity
9.67 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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